6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Description
6-Imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a 1-phenyl group at position 1, a 3-phenoxyphenyl-substituted methylideneamino moiety at position 5, and a cyano group at position 2. The compound’s structure features a tetrahydro-pyrimidine backbone with conjugated imino and oxo functional groups, which contribute to its electronic and steric properties.
The 3-phenoxyphenyl substituent in this compound may enhance lipophilicity and π-π stacking interactions with biological targets, while the cyano group could improve metabolic stability .
Properties
IUPAC Name |
6-amino-2-oxo-5-[(3-phenoxyphenyl)methylideneamino]-1-phenylpyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c25-15-21-22(23(26)29(24(30)28-21)18-9-3-1-4-10-18)27-16-17-8-7-13-20(14-17)31-19-11-5-2-6-12-19/h1-14,16H,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLIYEKREMWGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)OC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (CAS Number: 1048915-68-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C24H17N5O2
- Molar Mass : 407.42 g/mol
- Structure : The compound features a tetrahydropyrimidine ring fused with a phenyl group and a phenoxyphenyl moiety, contributing to its unique biological profile.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrimidine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies on related compounds have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Studies and Research Findings
- Synthesis and Biological Evaluation :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Aromatic Substituents: The 3-phenoxyphenyl group in the target compound offers greater steric bulk and lipophilicity compared to 4-fluorophenyl () or thienyl (), which may influence membrane permeability .
Physicochemical Properties
- Solubility: Compounds with polar substituents (e.g., 4-fluorophenyl in ) exhibit higher aqueous solubility (~15 mg/L) compared to lipophilic derivatives like the 3-phenoxyphenyl analog (estimated solubility: <5 mg/L) .
- Thermal Stability: Pyrimidinecarbonitriles with EWGs (e.g., CF₃ in ) show higher melting points (229–232°C) due to strong intermolecular dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
